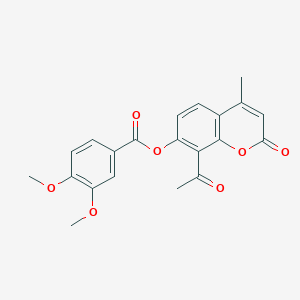

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC8673298

Molecular Formula: C21H18O7

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18O7 |

|---|---|

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | (8-acetyl-4-methyl-2-oxochromen-7-yl) 3,4-dimethoxybenzoate |

| Standard InChI | InChI=1S/C21H18O7/c1-11-9-18(23)28-20-14(11)6-8-16(19(20)12(2)22)27-21(24)13-5-7-15(25-3)17(10-13)26-4/h5-10H,1-4H3 |

| Standard InChI Key | YUFUSDJNKYBMPP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C=C3)OC)OC |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C=C3)OC)OC |

Introduction

Structural Characterization and Molecular Identity

Core Coumarin Framework

The parent structure derives from 4-methyl-7-hydroxycoumarin, modified at the 7-position by a 3,4-dimethoxybenzoate ester and at the 8-position by an acetyl group. The coumarin nucleus consists of a benzopyrone system (2-oxo-2H-chromene), with the lactone ring contributing to planar rigidity. Crystallographic data for related compounds, such as 2-oxo-2H-chromen-4-yl acetate, reveal monoclinic crystal systems (space group P2₁/c) with unit cell dimensions a = 4.5947 Å, b = 10.5414 Å, c = 19.1611 Å, and β = 94.084° . These parameters suggest potential similarities in packing interactions for the title compound, particularly regarding π-π stacking between aromatic systems .

Substituent Configuration

-

7-Position: Esterification with 3,4-dimethoxybenzoic acid introduces steric bulk and hydrogen-bonding capacity. The methoxy groups at positions 3 and 4 of the benzoate create an electron-rich aromatic system, potentially influencing solubility and intermolecular interactions .

-

8-Position: Acetylation adds a ketone functionality, which may participate in keto-enol tautomerism under specific conditions. Predicted collision cross-section (CCS) data for analogous adducts ([M+H]⁺ = 177.6 Ų, [M+Na]⁺ = 193.1 Ų) indicate moderate molecular rigidity .

Table 1: Key Structural Identifiers

Synthesis and Chemical Reactivity

Synthetic Pathways

While direct synthetic protocols for this specific compound remain unpublished, coumarin esterification typically proceeds via acid-catalyzed condensation or Steglich esterification. The von Pechmann reaction—a classic method for coumarin synthesis using phenols and β-ketoesters—could generate the 4-methylcoumarin precursor . Subsequent acetylation at position 8 might employ acetic anhydride under Friedel-Crafts conditions, though regioselectivity challenges require careful control.

Stability and Degradation

The ester linkage between the coumarin and benzoate moieties presents potential hydrolysis sites under acidic or alkaline conditions. Methoxy groups generally enhance electron density, reducing oxidative degradation rates compared to hydroxylated analogs. Thermal analysis data remain unavailable, but analogous coumarins decompose above 200°C .

Analytical Characterization Challenges

Spectroscopic Data Gaps

Commercial sources explicitly note the absence of validated analytical data (NMR, HPLC purity) for this compound . Predicted mass spectral fragments include:

-

Base peak at m/z 382.37 ([M]⁺)

-

Characteristic losses of CO₂ (m/z 338.3) and acetyl groups (m/z 340.2)

Chromatographic Behavior

While retention indices remain unmeasured, reversed-phase HPLC methods for similar coumarins suggest elution times of 12–15 minutes using acetonitrile/water gradients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume